3-Pyrrolidin-1-ylacrylic acid methyl ester
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Overview
Description
“3-Pyrrolidin-1-ylacrylic acid methyl ester” is also known as “Methyl 3-(pyrrolidin-1-yl)acrylate”. It has a chemical formula of C8H13NO2 .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H13NO2 . Its molecular weight is 155.19 g/mol .
Scientific Research Applications
Stereoselective Synthesis
Pyrrolidine enamines derived from 1,3-dioxan-5-ones, including 3-Pyrrolidin-1-ylacrylic acid methyl ester, have been utilized in stereoselective α,α'-annelation reactions. These reactions produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, offering potential applications in the synthesis of structurally complex molecules, such as those found in phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).
Cycloaddition Reactions
The compound also plays a role in cycloaddition reactions. Sensitized photolysis of iminodiacetic acid methyl ester and maleimides, involving compounds similar to this compound, follows a [2 + 3] cycloaddition pathway yielding pyrrolidine derivatives. This reaction pathway is highly stereoselective and generates a range of pyrrolidine derivatives, underlining its potential in creating diverse molecular architectures (Cheng et al., 2001).
Versatile Synthesis Substrate
3-Pyrrolidinones, closely related to this compound, are noted for their synthetic versatility. They serve as substrates for synthesizing a wide array of heterocyclic compounds, including indoles and 5-deazapteroic acid analogues. Their reactivity is particularly useful in drug synthesis due to the high reactivity of the active methylene group adjacent to the pyrrolidine ring (Amer et al., 2008).
Organocatalytic Synthesis
The compound is involved in organocatalytic synthesis, specifically in the creation of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. An enantioselective organocatalytic approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, highlighting the compound's relevance in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Catalysis in Enantioselective Reactions
3-Pyrrolidinecarboxylic acid and related pyrrolidine derivatives, akin to this compound, are crucial in catalyzing enantioselective anti-Mannich-type reactions. They demonstrate high efficiency and selectivity, indicating the compound's potential in catalysis and stereochemical control in organic synthesis (Zhang et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Pyrrolidin-1-ylacrylic acid methyl ester This compound is often used for pharmaceutical testing , suggesting it may interact with a variety of biological targets
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in pharmaceutical testing , it may influence a variety of pathways, leading to downstream effects that contribute to its overall action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
Properties
IUPAC Name |
methyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQGQGCRCXGMN-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-77-7 |
Source
|
Record name | NSC91036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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